molecular formula C10H26O5S2Si2 B571074 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol CAS No. 114637-24-0

3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol

Cat. No.: B571074
CAS No.: 114637-24-0
M. Wt: 346.603
InChI Key: KKUKYGMQYBNPJI-UHFFFAOYSA-N
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Description

3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol is a chemical compound with the molecular formula C10H26OS2Si2 and a molecular weight of 282.6 g/mol. This compound is primarily used in research settings and has various applications in chemistry and industry.

Preparation Methods

The synthesis of 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol involves the reaction of dimethoxy(3-sulfanylpropyl)silane with dimethoxysilylpropane-1-thiol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: The compound is used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

    Medicine: Research into its potential therapeutic applications, particularly in the development of antioxidant drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives

Mechanism of Action

The mechanism of action of 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This compound can also form disulfide bonds, which are important in protein folding and stability.

Comparison with Similar Compounds

Similar compounds to 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol include:

    3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol: This compound has similar structural features but different substituents on the silicon atoms.

    4,4,6,6-Tetramethyl-5-oxa-4,6-disila-nonan-1,9-dithiol: Another organosilicon compound with thiol groups, used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.

Properties

CAS No.

114637-24-0

Molecular Formula

C10H26O5S2Si2

Molecular Weight

346.603

IUPAC Name

3-[[dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol

InChI

InChI=1S/C10H26O5S2Si2/c1-11-18(12-2,9-5-7-16)15-19(13-3,14-4)10-6-8-17/h16-17H,5-10H2,1-4H3

InChI Key

KKUKYGMQYBNPJI-UHFFFAOYSA-N

SMILES

CO[Si](CCCS)(OC)O[Si](CCCS)(OC)OC

Synonyms

1-Propanethiol, 3,3-(1,1,3,3-tetramethoxy-1,3-disiloxanediyl)bis-

Origin of Product

United States

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